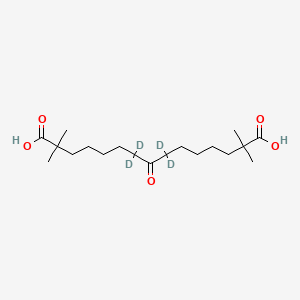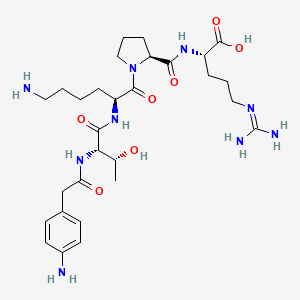
Bempedoic acid impurity 1-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bempedoic acid impurity 1-d4 is a deuterium-labeled version of Bempedoic acid impurity 1. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Bempedoic acid. The molecular formula of this compound is C19H30D4O5, and it has a molecular weight of 346.49 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bempedoic acid impurity 1-d4 involves the incorporation of deuterium into the molecular structure of Bempedoic acid impurity 1. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the precursor compound are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
化学反応の分析
Types of Reactions
Bempedoic acid impurity 1-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学的研究の応用
Bempedoic acid impurity 1-d4 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving the synthesis and degradation of Bempedoic acid.
Biology: It helps in understanding the metabolic pathways and biological effects of Bempedoic acid in living organisms.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Bempedoic acid.
Industry: It is used in the development and validation of analytical methods for quality control and regulatory compliance
作用機序
Bempedoic acid impurity 1-d4 exerts its effects by mimicking the behavior of Bempedoic acid in biological systems. Bempedoic acid is known to inhibit adenosine triphosphate-citrate lyase (ACLY), an enzyme involved in the synthesis of cholesterol in the liver. By inhibiting ACLY, Bempedoic acid reduces the production of cholesterol and lowers low-density lipoprotein (LDL) levels in the blood. The deuterium-labeled version, this compound, allows researchers to track and study these processes more accurately .
類似化合物との比較
Similar Compounds
Bempedoic acid impurity 1: The non-deuterated version of Bempedoic acid impurity 1-d4.
Bempedoic acid impurity 4: Another impurity of Bempedoic acid with a different molecular structure.
Bempedoic acid: The parent compound from which these impurities are derived
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying the behavior of Bempedoic acid in biological systems .
特性
分子式 |
C19H34O5 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
7,7,9,9-tetradeuterio-2,2,14,14-tetramethyl-8-oxopentadecanedioic acid |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |
InChIキー |
NHVXRVOYVVPVDU-AREBVXNXSA-N |
異性体SMILES |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(=O)C([2H])([2H])CCCCC(C)(C)C(=O)O |
正規SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)



![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)





